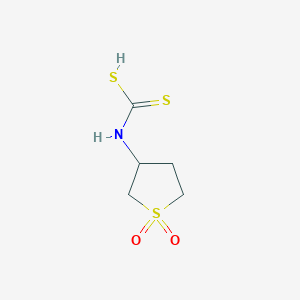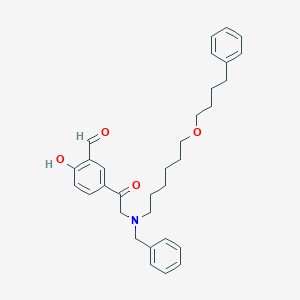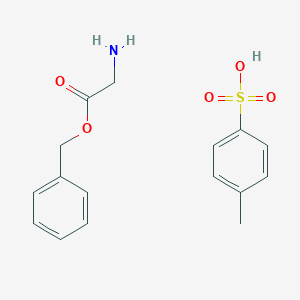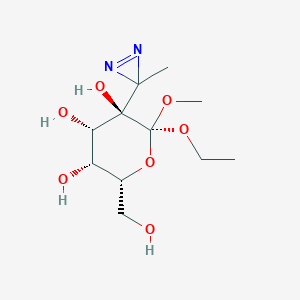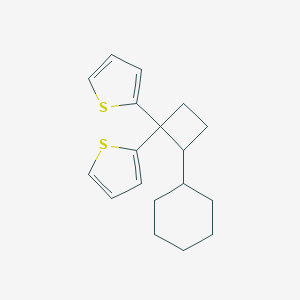
tert-Butyl-(4-Oxo-4-phenylbutyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-oxo-4-phenylbutyl)carbamate is a chemical compound utilized in various chemical reactions and organic syntheses. It is notable for its role as an intermediate in the synthesis of biologically active compounds and for its molecular and chemical properties.
Synthesis Analysis
The synthesis of tert-Butyl carbamates, including variants like tert-Butyl (4-oxo-4-phenylbutyl)carbamate, often involves reactions with organometallics and can be prepared from aldehydes and tert-butyl N-hydroxycarbamate in specific solvents like a methanol-water mixture. These processes typically use reagents such as sodium benzenesulfinate and formic acid (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-Butyl carbamates is characterized by specific spatial arrangements and intermolecular interactions. X-ray studies of similar compounds reveal crystal structures with specific orientations of side chains and hydrogen bonding patterns, which are critical for understanding the compound's chemical behavior (Didierjean et al., 2004).
Chemical Reactions and Properties
These compounds participate in various chemical transformations, showcasing their versatility as building blocks in organic synthesis. They react with organometallics to give N-(Boc)hydroxylamines and can undergo chemoselective transformations of amino protecting groups, highlighting their reactivity and utility in complex organic syntheses (Guinchard, Vallée, & Denis, 2005); (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties of tert-Butyl carbamates, including their crystalline structure, are influenced by factors like the orientation of side chains and the presence of hydrogen bonds, as revealed by X-ray studies. These properties are crucial for the compound's stability and reactivity in different environments (Didierjean et al., 2004).
Chemical Properties Analysis
Tert-Butyl carbamates' chemical properties, such as their reactivity with organometallics and participation in chemoselective transformations, are central to their application in organic synthesis. Their ability to form stable structures and react under specific conditions makes them valuable in the synthesis of complex organic compounds (Guinchard, Vallée, & Denis, 2005); (Sakaitani & Ohfune, 1990).
Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
Diese Verbindung wird bei der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Die Boc-Gruppe (tert-Butoxycarbonyl) ist eine gängige Schutzgruppe, die in der organischen Synthese verwendet wird, um Aminfunktionen während chemischer Reaktionen zu schützen.
Herstellung von Tetrasubstituierten Pyrrolen
Sie dient als Vorläufer bei der Synthese von tetrasubstituierten Pyrrolen, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Pyrrole sind wichtige heterozyklische Verbindungen, die in vielen Pharmazeutika und Naturstoffen vorkommen.
Arzneimittelentwicklung
Aufgrund ihrer pharmakokinetischen Eigenschaften, wie z. B. hoher gastrointestinaler Resorption und Blut-Hirn-Schranken-Permeabilität, hat diese Verbindung potenzielle Anwendungen in der Arzneimittelentwicklung, insbesondere für Medikamente für das zentrale Nervensystem (ZNS) .
Medizinische Chemie
Die physikalisch-chemischen Eigenschaften der Verbindung, wie z. B. eine moderate Anzahl von drehbaren Bindungen und eine akzeptable molare Refraktion, machen sie zu einem Kandidaten für die Erforschung der medizinischen Chemie, insbesondere bei der Optimierung von Leitverbindungen .
Sicherheits- und Toxikologische Studien
Das Sicherheitsprofil von tert-Butyl-(4-Oxo-4-phenylbutyl)carbamate, einschließlich Gefahrenhinweise wie H302 (gesundheitsschädlich bei Verschlucken), H315 (verursacht Hautreizungen) und H319 (verursacht schwere Augenreizungen), zeigt seine Relevanz in Sicherheits- und Toxikologie-Studien .
Chemie-Bildung und -Forschung
Als Verbindung mit einer klar definierten Struktur und Sicherheitsdaten kann sie in der Chemie-Bildung verwendet werden, um Studenten die Beziehung zwischen Struktur und Aktivität (SAR) beizubringen, und in der Forschung, um neue synthetische Methoden zu entwickeln .
Löslichkeitsstudien
Die Löslichkeitsklasse und die log S-Werte der Verbindung deuten auf ihren Einsatz in Löslichkeitsstudien hin, die für die Arzneimitteldesign und das Verständnis des Verhaltens der Verbindung in biologischen Systemen entscheidend sind .
Inhibitorstudien
This compound wird als CYP2C19-Inhibitor identifiziert, was seinen Einsatz in Studien im Zusammenhang mit Arzneimittelwechselwirkungen und Metabolismus impliziert .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-oxo-4-phenylbutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEFUAYRWLKGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558198 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116437-41-3 | |
| Record name | tert-Butyl (4-oxo-4-phenylbutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116437-41-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


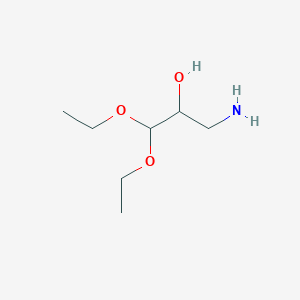


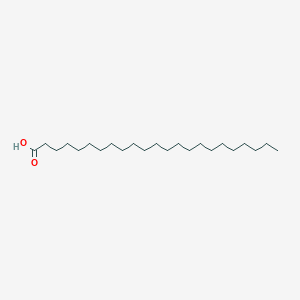
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
